10-Methylundecanoic acid
Overview
Description
Synthesis Analysis
The synthesis of 10-Methylundecanoic acid and its derivatives, such as (−)-(3S,6R)-3,6-dihydroxy-10-methylundecanoic acid, has been achieved through various routes. One notable approach involved starting from commercially available 1-bromo-3-methylbutane, proceeding through 11 steps with a 25.8% overall yield, highlighting key steps such as asymmetric allylic alkylations and hydroboration–oxidation (Zhang et al., 2006). Another synthesis route achieved (−)-(3S,6R)-3,6-dihydroxy-10-methylundecanoic acid and its trimer, emphasizing asymmetric allylboration and Yamaguchi's esterification reaction (Zhang et al., 2008).
Molecular Structure Analysis
The molecular structure of 10-Methylundecanoic acid and its derivatives has been elucidated through various analytical techniques. These compounds typically feature a long carbon chain with a methyl group at the tenth carbon. The structural complexity increases with the introduction of functional groups such as hydroxyl or keto groups in the derivatives, which significantly impacts their chemical behavior and reactivity.
Chemical Reactions and Properties
10-Methylundecanoic acid undergoes typical fatty acid reactions, including esterification and oxidation. For instance, Markonikov hydration and amination of 10-undecenoic acid have been studied, leading to 10-hydroxy and 10-aminoundecanoic acids (Osman & Qazi, 1975). Additionally, derivatives such as methyl 10-(1,3,2-oxazaphospholidin-2-one)undecanoate have been synthesized, showcasing the versatility of 10-Methylundecanoic acid in chemical transformations (Saeed et al., 1994).
Scientific Research Applications
Isotope Labeling of Lipids : The synthesis of tetradeuterated 10-methylundecanoic acid for studies of long-chain fatty acid metabolism in patients was described, utilizing the Favorsky rearrangement. This process helped in determining the positions of isotope labeling through mass spectrometry (Johnson & Poulos, 1989).
Synthesis for Research Purposes : There was successful total synthesis of (3S,6R)-3,6-dihydroxy-10-methylundecanoic acid from commercially available materials, which is crucial for further research and application in various fields. This synthesis involved multiple steps, including asymmetric allylic alkylations and hydroboration–oxidation (Zhang et al., 2006).
Antibiotic Research : Research on enduracidins, a type of antibiotic, revealed that 10-methylundeca-2 (cis)-4 (trans)-dienoic acid is a constituent of enduracidins A and B. This finding was instrumental in understanding the structural differences and composition of these antibiotics (Iwasaki et al., 1973).
Chemical Reactions and Synthesis Studies : Various studies have been conducted on the chemical reactions involving 10-methylundecanoic acid and its derivatives. For instance, the oxidative cyclization of unsaturated fatty acids like 10-undecenoic acid was examined, showing different reaction products and structural characterizations (Hashmi et al., 1983). Additionally, the Markonikov hydration and amination of 10-undecenoic acid were explored, leading to the production of specific acids and demonstrating the directionality of these reactions (Osman & Qazi, 1975).
Medical Applications : 10-Methylundecanoic acid has been used in medical research, such as in the study of tuberculostearic acid in sputum from patients with pulmonary tuberculosis. This research highlighted its potential use in rapid and sensitive diagnostic methods for tuberculosis (Odham et al., 1979).
Material Science Applications : In material science, the study of ZnO/CeO2 nanocomposites synthesized for photocatalytic degradation and electrochemical activity mentioned the use of methyl esters like 10-methylundecanoic acid in various applications (Rajendran et al., 2016).
Phase-Change Materials for Energy Storage : Dodecanoic acid, closely related to 10-methylundecanoic acid, was studied as a potential phase-change material for thermal energy storage, highlighting the importance of such fatty acids in energy-related applications (Desgrosseilliers et al., 2013).
Corrosion Inhibition : The design and synthesis of a novel corrosion inhibitor, which included methyl 11-bromoundecanoate, demonstrated the application of derivatives of 10-methylundecanoic acid in preventing metal corrosion (Chauhan et al., 2020).
properties
IUPAC Name |
10-methylundecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-11(2)9-7-5-3-4-6-8-10-12(13)14/h11H,3-10H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRRBVNPIKYRQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181693 | |
Record name | Undecanoic acid, 10-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-Methylundecanoic acid | |
CAS RN |
2724-56-3 | |
Record name | 10-Methylundecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2724-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Undecanoic acid, 10-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002724563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Undecanoic acid, 10-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-Methylundecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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